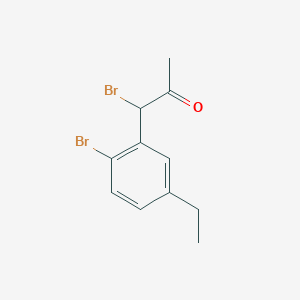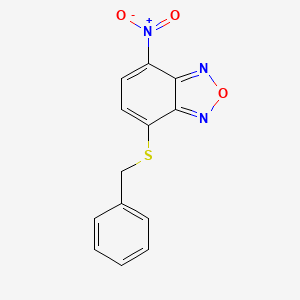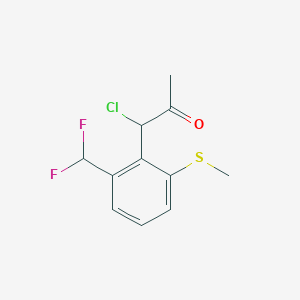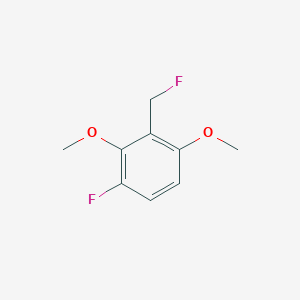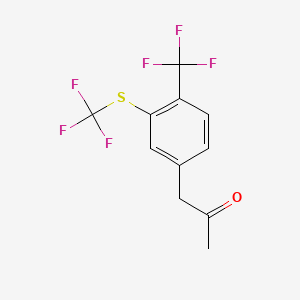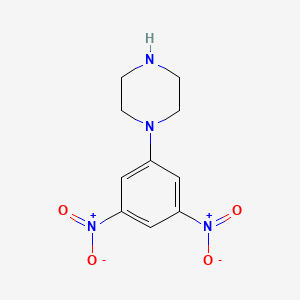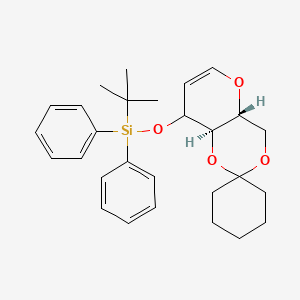
N-methyl-L-isoleucine benzhydryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-L-isoleucine benzhydryl ester is a chemical compound with the molecular formula C20H25NO2 It is a derivative of the amino acid isoleucine, where the amino group is methylated, and the carboxyl group is esterified with a benzhydryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-isoleucine benzhydryl ester typically involves the esterification of N-methyl-L-isoleucine with benzhydryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-L-isoleucine benzhydryl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-methyl-L-isoleucine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzhydryl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of N-methyl-L-isoleucine, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-methyl-L-isoleucine benzhydryl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-L-isoleucine benzhydryl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed to release N-methyl-L-isoleucine, which can then participate in various biochemical pathways. The methylation of the amino group may enhance its binding affinity to certain targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-L-valine benzhydryl ester
- N-methyl-L-leucine benzhydryl ester
- N-methyl-L-alanine benzhydryl ester
Uniqueness
N-methyl-L-isoleucine benzhydryl ester is unique due to its specific structural features, such as the presence of the isoleucine side chain, which imparts distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H25NO2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
benzhydryl (2S,3S)-3-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C20H25NO2/c1-4-15(2)18(21-3)20(22)23-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18-19,21H,4H2,1-3H3/t15-,18-/m0/s1 |
Clé InChI |
JUSIGNSKLHFRNY-YJBOKZPZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
SMILES canonique |
CCC(C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


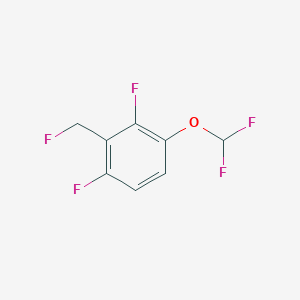

![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
